

# Comprehensive Clinical Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate

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## Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

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## Introduction and Mechanism of Action

**Cefcapene pivoxil hydrochloride hydrate** is an orally active third-generation cephalosporin antibiotic formulated as a pivaloyloxymethyl ester prodrug that enhances gastrointestinal absorption. Following oral administration, it undergoes rapid hydrolysis by esterases to release the active metabolite, cefcapene, which exerts **potent bactericidal activity** through inhibition of bacterial cell wall synthesis. This antibiotic demonstrates a **broad spectrum of activity** against both Gram-positive and Gram-negative pathogens commonly associated with community-acquired infections, including *Streptococcus pneumoniae*, *Haemophilus influenzae*, *Moraxella catarrhalis*, and *Staphylococcus aureus* (methicillin-susceptible strains). The strategic pivoxil formulation significantly improves the oral bioavailability of this cephalosporin, making it particularly valuable for outpatient management of various infectious conditions where extended antibiotic coverage is required. [1]

## Pharmacokinetic Profile

### Key Pharmacokinetic Parameters

The pharmacokinetic profile of **cefcapene pivoxil hydrochloride hydrate** has been characterized through rigorous clinical studies in healthy adult subjects. Following single oral administration, the drug is rapidly absorbed and converted to its active form, cefcapene, with **peak plasma concentrations** typically achieved within 1.5 to 2.0 hours post-administration. The **mean elimination half-life** ranges from 1.0 to 1.3 hours, supporting a three-times-daily dosing regimen to maintain therapeutic concentrations. The drug demonstrates **dose-proportional kinetics** within the therapeutic range of 100-200 mg, with approximately 31.5-42.9% of the administered dose excreted unchanged in urine within 24 hours, indicating significant renal elimination. [2]

*Table 1: Pharmacokinetic Parameters of Cefcapene After Single Oral Administration of Cefcapene Pivoxil Hydrochloride Hydrate*

Parameter	100 mg Dose	150 mg Dose	200 mg Dose
C <sub>max</sub> (mg/L)	1.04 ± 0.22	1.24 ± 0.46	1.56 ± 0.43
T <sub>max</sub> (h)	1.5-2.0	1.5-2.0	1.5-2.0
AUC <sub>inf</sub> (h·mg/L)	2.94 ± 0.46	3.97 ± 1.28	4.70 ± 1.19
Elimination Half-life (h)	1.0 ± 0.2	1.2 ± 0.3	1.3 ± 0.4
Urinary Excretion (% of dose)	31.5 ± 5.2	38.7 ± 6.1	42.9 ± 7.3

## Linear Pharmacokinetics and Dose Proportionality

Cefcapene pivoxil exhibits **linear pharmacokinetic properties** across the therapeutic dose range of 100-200 mg, as demonstrated by proportional increases in both C<sub>max</sub> and AUC values with escalating doses. Statistical analysis of dose-normalized parameters revealed **no significant differences** between the three dosing groups (100, 150, and 200 mg), confirming consistent absorption and elimination characteristics. This predictable pharmacokinetic profile facilitates clinical dosing adjustments and supports the development of fixed-dose regimens for various infectious conditions. The **mean residence time** ranges from 2.5 to 3.2 hours, consistent with the observed elimination half-life and supporting TID dosing administration. [2]

## Clinical Efficacy Evidence

### Respiratory Tract Infections

The clinical efficacy of cefcapene pivoxil has been established through multiple controlled trials, particularly for respiratory tract infections. In a **double-blind comparative study** of chronic respiratory tract infections, cefcapene pivoxil (450 mg/day in three divided doses) demonstrated **comparable efficacy** to cefteteram pivoxil (600 mg/day), with clinical efficacy rates of 80.2% versus 78.9%, respectively. The **bacterial eradication rate** was 60.5% for cefcapene pivoxil compared to 65.9% for cefteteram pivoxil, with no statistically significant differences between treatment groups. These findings establish cefcapene pivoxil as an effective therapeutic option for lower respiratory tract infections caused by susceptible pathogens. [3]

### Special Population Studies

The absorption profile of cefcapene pivoxil has been specifically investigated in **patients with gastrointestinal symptoms** such as soft stool or diarrhea, which could potentially impact drug absorption. In a study of patients with active infections who experienced soft stool or diarrhea during treatment, cefcapene pivoxil (100 mg TID) demonstrated **unchanged absorption characteristics** with a mean urinary recovery rate of  $30.1 \pm 5.8\%$ , comparable to the  $34.4 \pm 5.5\%$  observed in healthy volunteers. The **clinical effectiveness** in this challenging patient population was 87.5% (7 of 8 patients), indicating that mild to moderate gastrointestinal disturbances do not significantly compromise the drug's absorption or therapeutic efficacy. [4]

Table 2: Clinical Efficacy of Cefcapene Pivoxil in Comparative Trials

Infection Type	Comparator Drug	Cefcapene Pivoxil Efficacy	Comparator Efficacy	Bacterial Eradication Rate
Chronic Respiratory Tract Infections	Cefteteram pivoxil 600 mg/day	80.2%	78.9%	60.5% vs 65.9%

Infection Type	Comparator Drug	Cefcapene Pivoxil Efficacy	Comparator Efficacy	Bacterial Eradication Rate
Infections with Soft Stool/Diarrhea	None (compared to historical controls)	87.5%	N/A	Not specified

## Safety and Tolerability

### Adverse Event Profile

Cefcapene pivoxil demonstrates a **favorable safety profile** consistent with the cephalosporin class. In clinical trials, the incidence of adverse drug reactions was approximately 6.0%, with **gastrointestinal events** being most commonly reported. The majority of adverse events were mild to moderate in severity and self-limiting, rarely leading to treatment discontinuation. Comparative studies have shown **no significant differences** in the incidence of abnormal laboratory findings between cefcapene pivoxil and other cephalosporin antibiotics (13.9% for each), with no severe adverse events reported in major trials. [2] [3]

### Carnitine Deficiency Risk Management

As a pivoxil-conjugated antibiotic, cefcapene pivoxil has been associated with potential **carnitine deficiency** due to conjugation of pivalic acid with carnitine and subsequent renal excretion. However, a large-scale retrospective study using pediatric database information found **no statistically significant difference** in the incidence of carnitine deficiency and associated symptoms (hypoglycemia, altered consciousness, convulsions) between pivoxil-conjugated antibiotics and amoxicillin. Nevertheless, appropriate precautions are recommended, particularly for pediatric patients with **risk factors for metabolic disorders** or those receiving prolonged therapy. Monitoring and carnitine supplementation may be considered in high-risk cases. [5]

## Detailed Experimental Protocols

## Phase I Pharmacokinetic Study Protocol

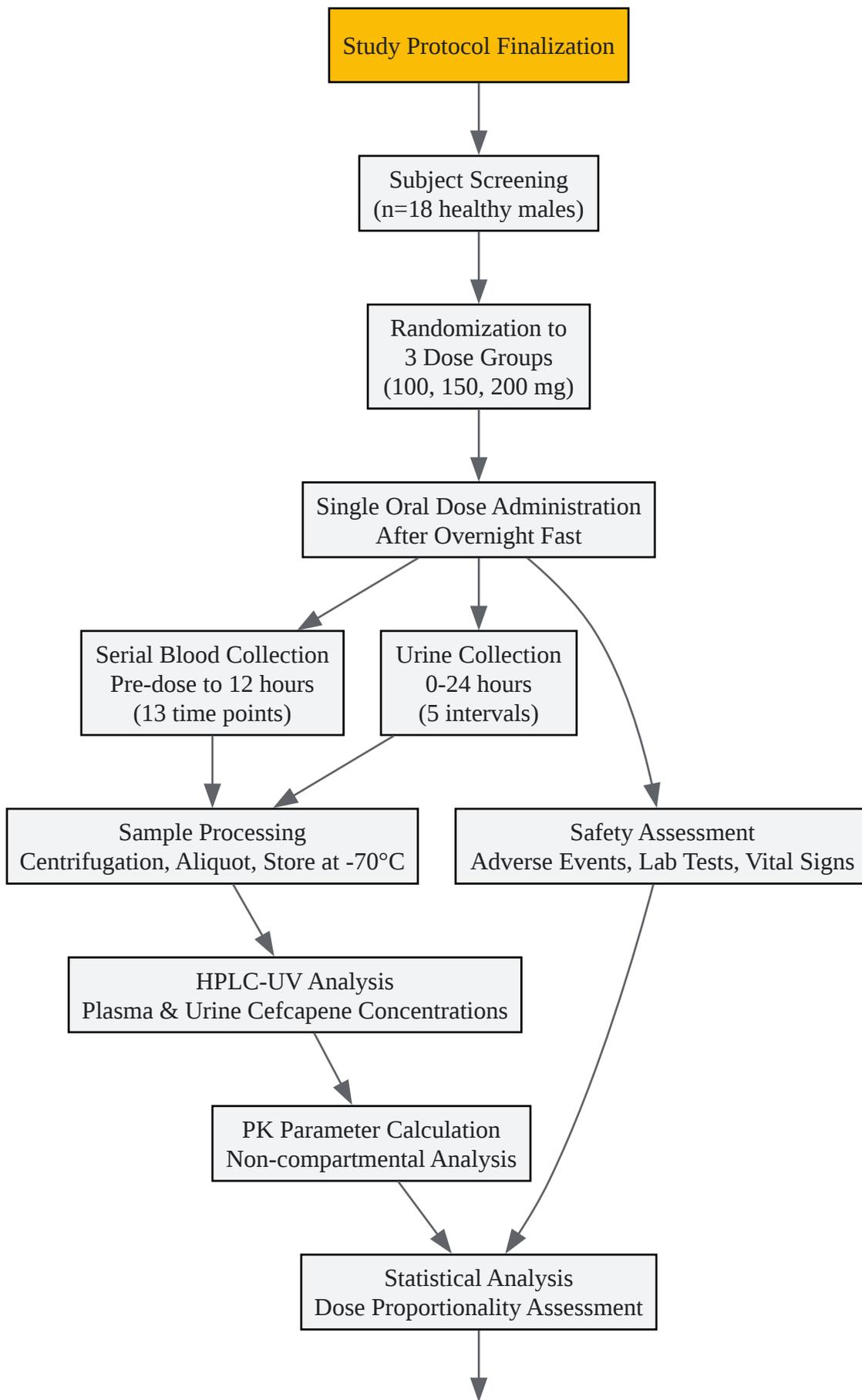
**Objective:** To characterize the single-dose pharmacokinetics and tolerability of **cefcapene pivoxil hydrochloride hydrate** in healthy adult volunteers. [2]

### Study Design:

- **Design Type:** Open-label, dose-escalation, parallel-group study
- **Subjects:** Healthy adult volunteers (typically 18-45 years), confirmed via medical history, physical examination, and laboratory tests
- **Dosing Groups:** 100 mg, 150 mg, and 200 mg single doses administered with 240 mL water after overnight fasting
- **Sample Collection:** Serial blood samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose; urine collected at 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose
- **Bioanalytical Method:** HPLC-UV with validated method meeting acceptance criteria for precision and accuracy

### Key Methodological Considerations:

- **Subject Qualification:** Comprehensive screening including hematology, biochemistry, urinalysis, and serology
- **Standardized Conditions:** Fasting for at least 10 hours before dosing, standardized meals 4 hours post-dose
- **Sample Processing:** Immediate centrifugation of blood samples (3000 rpm, 10 minutes, 4°C), plasma stored at -70°C until analysis
- **Pharmacokinetic Analysis:** Non-compartmental methods using validated software (e.g., WinNonlin)



## Study Report Generation

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## Phase III Comparative Clinical Trial Protocol

**Objective:** To evaluate the clinical efficacy and safety of cefcapene pivoxil compared to active control in patients with chronic respiratory tract infections. [3]

### Study Design:

- **Design Type:** Multicenter, randomized, double-blind, double-dummy, parallel-group study
- **Patients:** Adults with chronic respiratory tract infections meeting defined diagnostic criteria
- **Intervention Groups:** Cefcapene pivoxil 150 mg TID (450 mg/day) vs. ceftoram pivoxil 200 mg TID (600 mg/day) for 14 days
- **Efficacy Endpoints:** Clinical efficacy rate (cure + improvement), bacteriological response (eradication + reduction)
- **Assessment Timeline:** Baseline, end of treatment (Day 14), follow-up (Day 28)

### Key Methodological Considerations:

- **Randomization:** Centralized randomization system with stratification by center and disease severity
- **Blinding:** Double-dummy technique to maintain blinding despite different dosing regimens
- **Microbiological Methods:** Standardized culture and susceptibility testing (MIC determinations)
- **Clinical Response Criteria:**
  - **Cure:** Resolution of signs/symptoms with improvement in radiographic findings
  - **Improvement:** Significant but incomplete resolution of signs/symptoms
  - **Failure:** No significant improvement or worsening of condition

## Special Population Absorption Study Protocol

**Objective:** To evaluate the absorption of cefcapene pivoxil in patients with infectious diseases accompanied by soft stool or diarrhea. [4]

### Study Design:

- **Design Type:** Open-label, single-arm, pharmacokinetic study

- **Patients:** Patients with active infections experiencing soft stool or diarrhea (Bristol Stool Scale type 5-7)
- **Dosing:** Cefcapene pivoxil 100 mg TID for 5-14 days based on clinical response
- **Primary Endpoint:** Urinary recovery rate of unchanged cefcapene over 12 hours after initial dose
- **Secondary Endpoints:** Clinical efficacy, bacteriological response, safety profile

#### Key Methodological Considerations:

- **Urine Collection:** Precise 12-hour urine collection with complete bladder emptying at start and end
- **Volume Measurement:** Total urine volume recorded and aliquots stored at  $-70^{\circ}\text{C}$  until analysis
- **Comparator Data:** Comparison with historical data from healthy volunteers ( $34.4 \pm 5.5\%$ )
- **Absorption Criteria:** Absorption considered comparable if urinary recovery within 20% of healthy volunteer data

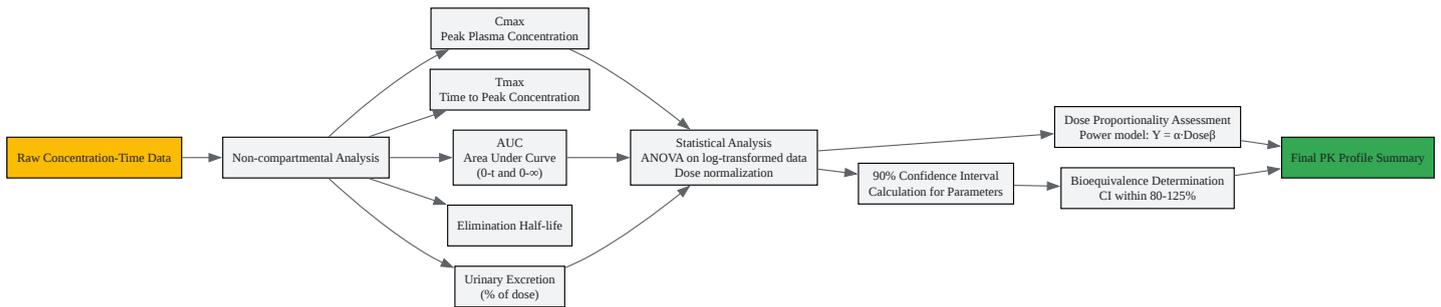
## Data Analysis and Statistical Considerations

### Pharmacokinetic Data Analysis

For pharmacokinetic studies, the **primary parameters** for comparison include  $C_{\text{max}}$ ,  $\text{AUC}_{0-t}$ ,  $\text{AUC}_{0-\infty}$ ,  $T_{\text{max}}$ , and elimination half-life. Bioequivalence assessment should follow regulatory guidelines (e.g., FDA, EMA) requiring 90% confidence intervals for the ratio of geometric means (test/reference) to fall within 80-125% for both  $C_{\text{max}}$  and AUC parameters. **Dose proportionality** can be assessed using power model ( $Y = \alpha \cdot \text{Dose}^{\beta}$ ) with acceptance that  $\beta$  is not significantly different from 1. Statistical analysis should include **analysis of variance** (ANOVA) on logarithmically transformed parameters with sequence, period, and treatment as fixed effects and subject as random effect. [2] [6]

### Clinical Efficacy Analysis

Clinical efficacy should be analyzed for both **per-protocol (PP)** and **intent-to-treat (ITT)** populations, with the PP analysis serving as primary for efficacy claims. For non-inferiority trials, the **margin selection** should be clinically justified and consistent with regulatory guidance (typically 10-15% for infectious diseases). Bacterial eradication rates should be analyzed with **95% confidence intervals**, and subgroup analyses by pathogen, disease severity, and patient demographics should be pre-specified in the statistical analysis plan. [3]



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## Regulatory Considerations and Compliance

### Bioequivalence Study Requirements

For generic development of cefcapene pivoxil formulations, **rigorous bioequivalence studies** must demonstrate comparable pharmacokinetic profiles to the reference listed drug. Studies should employ a **randomized, crossover design** with adequate washout period (typically  $\geq 5$  half-lives) and sufficient sample size (generally 18-36 subjects) to achieve statistical power. Recent bioequivalence studies with 75 mg cefcapene pivoxil formulations demonstrated successful equivalence with 90% confidence intervals of 1.09-1.22 for AUClast and 1.09-1.24 for C<sub>max</sub>, meeting regulatory criteria. [6]

### Special Population Considerations

Particular attention should be paid to **pediatric prescribing** due to the potential risk of carnitine deficiency with pivoxil-conjugated antibiotics. Although large-scale studies have not shown significantly increased risk

compared to other antibiotics, appropriate **risk minimization strategies** should be implemented, including avoidance in patients with known carnitine deficiency or inborn errors of metabolism, consideration of treatment duration, and monitoring for symptoms of hypoglycemia or altered consciousness in young children. [5]

## Conclusion

**Cefcapene pivoxil hydrochloride hydrate** represents an important therapeutic option in the oral cephalosporin class, with demonstrated efficacy in respiratory tract infections and a well-characterized pharmacokinetic profile. The structured clinical development approach outlined in these application notes provides a framework for generating robust evidence of safety and efficacy. Particular strengths include its **linear pharmacokinetics** across the therapeutic range, **consistent absorption** even in patients with gastrointestinal disturbances, and **comparable efficacy** to other cephalosporins in its class. Researchers should incorporate these standardized protocols and methodological considerations when designing clinical trials to ensure generation of high-quality, regulatory-grade data supporting the appropriate use of this antibiotic in clinical practice.

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